molecular formula C16H17NO B8814633 2,3-Diphenylmorpholine CAS No. 6316-95-6

2,3-Diphenylmorpholine

Cat. No.: B8814633
CAS No.: 6316-95-6
M. Wt: 239.31 g/mol
InChI Key: UCAZULSLAAOLFX-UHFFFAOYSA-N
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Description

2,3-Diphenylmorpholine is a heterocyclic organic compound featuring a six-membered morpholine ring substituted with phenyl groups at the 2- and 3-positions. Notably, commercial availability data indicate that (2R,3S)-2,3-diphenylmorpholine has been discontinued, highlighting challenges in large-scale production or stability .

Properties

CAS No.

6316-95-6

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

2,3-diphenylmorpholine

InChI

InChI=1S/C16H17NO/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2

InChI Key

UCAZULSLAAOLFX-UHFFFAOYSA-N

Canonical SMILES

C1COC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2,3- vs. 2,6-Diphenylmorpholine

The substitution pattern on the morpholine ring critically influences physicochemical properties. For example, (2S,6S)-2,6-diphenylmorpholine (CAS 859824-04-7) shares the same molecular formula as 2,3-diphenylmorpholine but differs in phenyl group placement.

Table 1: Comparative Properties of Diphenylmorpholine Isomers
Compound CAS Number Substitution Pattern Key Properties (Inferred)
This compound Not explicitly listed 2,3-positions Higher steric strain, lower symmetry
(2S,6S)-2,6-Diphenylmorpholine 859824-04-7 2,6-positions Improved symmetry, enhanced stability

Mono-Substituted Analogs: 2-Phenylmorpholine Hydrobromide

2-Phenylmorpholine hydrobromide (CAS 74572-15-9) lacks the second phenyl group present in this compound. This reduction in aromatic substitution reduces molecular weight and lipophilicity, which may influence bioavailability. For instance, in antimicrobial studies of structurally related thiochromones, the addition of substituents (e.g., halogens or nitro groups) enhanced activity compared to unsubstituted analogs . Similarly, the dual phenyl groups in this compound could confer greater membrane permeability or receptor-binding affinity.

Functionalized Morpholine Derivatives

Compounds like 1-[7-(3-chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone () illustrate the role of morpholine as a pharmacophore in drug discovery. While these derivatives incorporate complex substituents, this compound’s simpler structure may serve as a scaffold for further functionalization. For example, brominated analogs (e.g., 5-(2-bromoethyl)-2,3-dihydrobenzofuran) demonstrate how halogenation can enhance reactivity for cross-coupling reactions or prodrug development .

Reactivity and Stability Considerations

Studies on dihydrothiophene dioxides reveal that substituent positioning affects bromination and elimination reactions. For example, 2,3-dihydrothiophene 1,1-dioxide undergoes bromination in aqueous media to yield 2,3-dibromotetrahydrothiophene dioxide, whereas its 2,5-isomer reacts more readily under diverse conditions . By analogy, this compound’s substitution pattern may render it more prone to electrophilic aromatic substitution at the phenyl rings compared to its 2,6-isomer.

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